N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide is a dibenzooxazepine derivative characterized by a tricyclic core containing oxygen and nitrogen heteroatoms. The compound features a chloro substituent at position 8, an 11-oxo group, and a 2-(3-methoxyphenoxy)acetamide side chain. Its synthesis likely involves functionalization of the dibenzooxazepine scaffold through coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-15-3-2-4-16(11-15)29-12-21(26)24-14-6-8-19-17(10-14)22(27)25-18-9-13(23)5-7-20(18)30-19/h2-11H,12H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAZJQTRVISEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a condensation reaction between an ortho-substituted benzamide and an ortho-substituted phenol under acidic conditions.
Chlorination: The dibenzo[b,f][1,4]oxazepine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Acylation: The chlorinated dibenzo[b,f][1,4]oxazepine is then subjected to acylation with 2-(3-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its biological activities may be beneficial.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzo[b,f][1,4]thiazepine Derivatives
Example Compounds :
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
Key Differences :
- Substituents: These compounds feature ethyl or methoxybenzyl groups at position 10 and carboxylate/acetamide side chains. The target compound has a chloro substituent and a 3-methoxyphenoxyacetamide group, which may enhance lipophilicity and CNS penetration .
- Synthesis : Both classes use DMF as a solvent and NaH for deprotonation. However, the target compound’s oxazepine core may avoid the need for sulfoxide formation (e.g., 5-oxide derivatives), simplifying purification .
Dibenzo[b,e][1,4]diazepine Derivatives
Example Compound: Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine)
Key Differences :
- Ring Size and Heteroatoms : Desmethylclozapine has a seven-membered diazepine ring, while the target compound’s oxazepine is six-membered. This impacts conformational flexibility and receptor binding.
- Substituents: Desmethylclozapine includes a piperazino group, a hallmark of antipsychotics like clozapine. The target compound’s acetamide side chain may reduce hematological risks (e.g., agranulocytosis associated with clozapine) .
Thiazolidinone-Coumarin Hybrids
Example Compounds : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
Key Differences :
- Core Scaffold: These hybrids combine thiazolidinone and coumarin moieties, differing from the tricyclic dibenzooxazepine core.
- Bioactivity: Thiazolidinone-coumarin hybrids are often explored for antimicrobial or anti-inflammatory activity, whereas dibenzooxazepines are typically CNS-targeted .
- Synthesis : Requires ZnCl2-catalyzed cyclization in 1,4-dioxane, which is more complex than the target compound’s coupling-based synthesis .
Other Dibenzooxazepine Analogues
Example Compound : N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide
Key Differences :
- Substituents : The nitro group at position 3 and butyl chain at position 10 may increase steric bulk and metabolic instability compared to the target compound’s chloro and methoxy groups.
- Applications : Nitro groups are often associated with prodrug activation or photodynamic therapy, diverging from the target’s likely CNS focus .
Table 2: Functional Group Impact
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure features a chloro-substituted dibenzo oxazepine core linked to a methoxyphenoxy acetamide moiety. This compound has garnered significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a molecular weight of approximately 372.82 g/mol. The structural characteristics of this compound suggest possible interactions with various biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2O3 |
| Molecular Weight | 372.82 g/mol |
| CAS Number | 921918-63-0 |
| Chemical Class | Dibenzo[b,f][1,4]oxazepine |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. Studies indicate that this compound may modulate dopamine and serotonin pathways, which are crucial for regulating mood and behavior. The specific mechanism involves:
- Molecular Targets : The compound interacts with various receptors and enzymes involved in neurotransmission.
- Pathways Modulation : It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Neuropharmacological Effects
Research has indicated that compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit activity as antagonists at dopamine D2 receptors. This suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.
- Dopamine D2 Receptor Antagonism : Binding assays have shown that this compound can effectively inhibit D2 receptor activity, which is essential for managing symptoms associated with psychotic disorders.
- Serotonin Receptor Interaction : Preliminary studies suggest potential interactions with serotonin receptors, indicating a dual mechanism that could enhance its therapeutic profile.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Case Study 1: Neuroprotective Effects
A study conducted on animal models indicated that treatment with N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) resulted in significant neuroprotective effects against induced neurodegeneration. The findings highlighted:
- Reduced neuronal cell death.
- Improved cognitive function as measured by behavioral tests.
Case Study 2: Antidepressant-like Activity
Another investigation assessed the antidepressant-like effects of this compound using standard behavioral assays (e.g., forced swim test). Results showed:
- A significant decrease in immobility time compared to control groups.
This suggests that the compound may exert rapid antidepressant effects through its action on serotonin pathways.
Comparison with Similar Compounds
To better understand the unique properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamide | Different methoxy position | Antipsychotic properties |
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution instead of methoxy | Dopamine receptor antagonist |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
